molecular formula C16H14Cl2O2 B1327476 2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-51-9

2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327476
CAS No.: 898770-51-9
M. Wt: 309.2 g/mol
InChI Key: YTRZJGLVDDDSLZ-UHFFFAOYSA-N
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Description

2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by dichloro substituents at the 2' and 4' positions of the benzoyl ring and a 2-methoxyphenyl group attached to the ketone-bearing carbon. Its molecular formula is C₁₆H₁₄Cl₂O₂, with a molecular weight of 309.19 g/mol .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRZJGLVDDDSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644197
Record name 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-51-9
Record name 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s structural analogs differ primarily in substituent positions and functional groups, which significantly influence reactivity and biological activity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone Cl (2',4'), OCH₃ (2-phenyl) C₁₆H₁₄Cl₂O₂ 309.19 Enhanced electron-withdrawing effect from Cl; methoxy group may sterically hinder reactions
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone Cl (2',5'), OCH₃ (3-phenyl) C₁₆H₁₄Cl₂O₂ 309.19 Methoxy at 3-phenyl position alters steric and electronic profiles, potentially affecting regioselectivity
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Cl (3',5'), OCH₃ (4-phenyl) C₁₆H₁₄Cl₂O₂ 309.19 Para-methoxy group increases electron density on the phenyl ring, altering reaction kinetics
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone Cl (2',4'), CH₃ (2,6-dimethylphenyl) C₁₇H₁₆Cl₂O 307.21 Methyl groups enhance lipophilicity; reduced steric hindrance compared to methoxy

Key Observations :

  • Methoxy vs. Methyl Groups : Methoxy substituents introduce both steric bulk and electron-donating effects, whereas methyl groups solely increase lipophilicity without significant electronic modulation .

Reactivity in α-Functionalization Reactions

Propiophenone derivatives are widely studied for α-functionalization (e.g., α-phenylselenation). Evidence from α-phenylselenation of acetophenone and propiophenone derivatives (yields: 0.51–0.59 mmol) suggests that aromatic rings adjacent to carbonyl groups facilitate reaction efficiency . For the target compound:

  • The 2-methoxyphenyl group may sterically hinder nucleophilic attack at the α-carbon, reducing yields compared to simpler analogs like propiophenone.

Chirality and Resolution

  • Methoxyphenyl-substituted pyridine oxides (e.g., 2-(2-methoxyphenyl)pyridine oxide) show temperature-dependent resolution, indicating that the target compound’s stereochemistry could be tunable for enantioselective applications .

Biological Activity

2',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, characterized by its unique chemical structure which includes dichloro and methoxy substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2OC_{16}H_{14}Cl_2O, with a molecular weight of approximately 305.19 g/mol. The presence of halogen atoms (chlorine) and a methoxy group significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H14Cl2OC_{16}H_{14}Cl_2O
Molecular Weight305.19 g/mol
Chlorine Substituents2 (at positions 2' and 4')
Methoxy GroupPresent (at position 3)

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The dichloro substituents enhance the compound's electrophilicity, allowing it to participate in various biochemical pathways. This interaction can lead to inhibition of certain enzymes or receptors, affecting metabolic processes and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting a broad spectrum of antimicrobial efficacy.

Anticancer Effects

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways such as ERK1/2 and Akt1. These findings highlight its potential as an agent in cancer therapy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown effectiveness in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial effects of various propiophenone derivatives showed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
  • Anticancer Research : In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of the compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

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